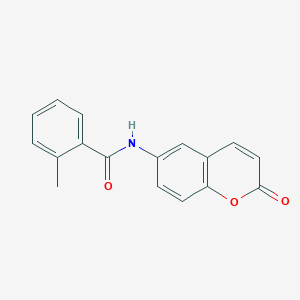

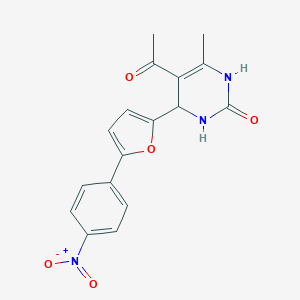

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . This compound has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Molecular Structure Analysis

The molecule of this compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .

Chemical Reactions Analysis

The synthesized compounds were tested for their in vitro antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activities . This implies that the compound could be explored for its potential use in HIV treatment.

Antibacterial and Antifungal Activity

The compound could potentially have antibacterial and antifungal properties, as these have been observed in studies on coumarin derivatives .

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant effects . This suggests that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in the treatment of blood clotting disorders.

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant effects and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that the compound could potentially be used in the treatment of diseases related to oxidative stress.

Application in the Pharmaceutical Industry

The compound could have immense significance for the creation of new hybrid molecules in the pharmaceutical industry .

Application in the Design of Smart Materials

The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state. The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibitantimicrobial activity , and some have shown dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood and behavior.

Mode of Action

It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to inhibit bacterial dna gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition can lead to the death of the bacteria.

Biochemical Pathways

The inhibition of bacterial dna gyrase can disrupt the dna replication process, leading to the cessation of bacterial growth .

Result of Action

Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains . Some of them have also exhibited dopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity , which could potentially influence mood and behavior.

Orientations Futures

The synthesized compounds have shown significant inhibitory activity against the growth of tested bacterial strains , suggesting potential for further development as antimicrobial agents. Additionally, the wide range of biological activities exhibited by coumarins and related derivatives suggests potential for further exploration in various therapeutic applications .

Propriétés

IUPAC Name |

2-methyl-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWZHEDSUBVXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413684.png)

![1-(1,2-dihydro-5-acenaphthylenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B413690.png)

![2-(2-Furyl)-3-{[(5-{4-nitro-2-methoxyphenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridine](/img/structure/B413691.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B413692.png)

![4-[2-(5-{4-nitro-2-methoxyphenyl}-2-furyl)vinyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone](/img/structure/B413693.png)

![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-3-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B413697.png)

![6-(4-Chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B413699.png)

![4-({6-[(4-methoxyphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)

![[5-(4-{3,5-Bisnitrophenoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413707.png)